molecular formula C10H15N B196092 苯丙胺 CAS No. 93-88-9

苯丙胺

货号: B196092
CAS 编号: 93-88-9
分子量: 149.23 g/mol
InChI 键: AUFSOOYCQYDGES-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

苯丙胺,也称为 N-甲基-2-苯基丙烷-1-胺,是一种苯乙胺类拟交感神经药鼻腔减充血剂。它曾于 1943 年至 1960 年期间以 Vonedrine 商标销售,但现已停产。 该化合物是一种兴奋剂,已被世界反兴奋剂机构禁用 .

科学研究应用

    化学: 用作分析化学中检测方法开发的参考化合物。

    生物学: 研究其对神经递质释放和摄取的影响。

    医学: 探索其作为兴奋剂和减充血剂的潜在用途。

    工业: 用于膳食补充剂和运动增强产品的配方.

作用机制

苯丙胺通过作为拟交感神经药发挥作用。它刺激去甲肾上腺素和多巴胺的释放,导致心率、血压和支气管扩张增加。 该化合物与肾上腺素受体结合,触发一系列细胞内事件,导致其兴奋作用 .

生化分析

Biochemical Properties

Phenpromethamine plays a significant role in biochemical reactions as a sympathomimetic agent. It interacts with various enzymes, proteins, and other biomolecules, primarily affecting the adrenergic receptors. Phenpromethamine stimulates the release of norepinephrine and dopamine, leading to increased heart rate and blood pressure. It also inhibits the reuptake of these neurotransmitters, prolonging their action in the synaptic cleft .

Cellular Effects

Phenpromethamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It activates the adrenergic receptors on the cell surface, leading to the activation of downstream signaling pathways such as the cyclic AMP (cAMP) pathway. This activation results in increased intracellular calcium levels, which can affect muscle contraction and other cellular functions. Phenpromethamine also modulates gene expression by influencing transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, phenpromethamine exerts its effects through binding interactions with adrenergic receptors. It acts as an agonist, mimicking the action of endogenous catecholamines like norepinephrine. This binding leads to the activation of G-proteins and subsequent activation of adenylate cyclase, resulting in increased production of cAMP. The elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various target proteins, leading to the observed physiological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phenpromethamine can change over time due to its stability and degradation. Phenpromethamine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its potency. Long-term exposure to phenpromethamine in in vitro or in vivo studies has shown that it can cause desensitization of adrenergic receptors, reducing its effectiveness over time .

Dosage Effects in Animal Models

The effects of phenpromethamine vary with different dosages in animal models. At low doses, phenpromethamine acts as a mild stimulant, increasing alertness and reducing fatigue. At higher doses, it can cause significant increases in heart rate and blood pressure, leading to potential toxic effects. Chronic administration of high doses of phenpromethamine in animal models has been associated with adverse effects such as hypertension, arrhythmias, and neurotoxicity .

Metabolic Pathways

Phenpromethamine is metabolized primarily in the liver through various metabolic pathways. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. The primary enzymes involved in the metabolism of phenpromethamine are cytochrome P450 enzymes, which facilitate its conversion to more hydrophilic metabolites for excretion. The metabolic pathways of phenpromethamine can influence its pharmacokinetics and overall efficacy .

Transport and Distribution

Phenpromethamine is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters such as the norepinephrine transporter (NET) and dopamine transporter (DAT). These transporters facilitate the uptake of phenpromethamine into cells, where it can exert its effects. The distribution of phenpromethamine within tissues can affect its localization and accumulation, influencing its overall activity .

Subcellular Localization

The subcellular localization of phenpromethamine is primarily within the cytoplasm, where it interacts with adrenergic receptors on the cell membrane. It does not have specific targeting signals or post-translational modifications that direct it to specific organelles. Its activity is influenced by its localization within the cell, as it needs to interact with membrane-bound receptors to exert its effects .

准备方法

合成路线和反应条件

苯丙胺可以通过不饱和胺与芳香族化合物缩合合成。 一种常见的方法是苯丙酮与甲胺在还原胺化条件下反应 . 该反应通常需要还原剂,例如氰基硼氢化钠或氢气,在钯碳等催化剂存在下进行。

工业生产方法

苯丙胺的工业生产采用类似的合成路线,但规模更大。该工艺涉及严格控制反应条件以确保高产率和纯度。 工业环境中通常使用连续流动反应器和色谱等先进的提纯技术来达到所需的产物质量 .

化学反应分析

反应类型

苯丙胺会发生多种化学反应,包括:

    氧化: 苯丙胺可以被氧化生成相应的酮或羧酸。

    还原: 该化合物可以被还原生成仲胺。

    取代: 苯丙胺可以发生亲核取代反应,特别是在氮原子处。

常见试剂和条件

    氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

    还原: 使用锂铝氢化物或硼氢化钠等还原剂。

    取代: 烷基卤化物或酰氯等试剂用于取代反应。

主要生成物

相似化合物的比较

类似化合物

    甲基苯丙胺: 结构相似,但具有更高的滥用和成瘾潜力。

    苯丙胺: 类似的兴奋作用,但在化学结构和效力方面有所不同。

    苯丙醇胺: 用作减充血剂和食欲抑制剂,其作用机制相似。

独特性

苯丙胺在其特定的结合亲和力和药代动力学特征方面是独特的,这使其与其他类似化合物区分开来。 它作为鼻腔减充血剂的历史用途及其后来的禁令突出了其独特的监管和安全性特征 .

属性

IUPAC Name

N-methyl-2-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-9(8-11-2)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFSOOYCQYDGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861690
Record name N-Methyl-2-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93-88-9
Record name Phenpromethamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenpromethamine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-2-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl(2-phenylpropyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENPROMETHAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D4542I59V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenpromethamine
Reactant of Route 2
Reactant of Route 2
Phenpromethamine
Reactant of Route 3
Reactant of Route 3
Phenpromethamine
Reactant of Route 4
Reactant of Route 4
Phenpromethamine
Reactant of Route 5
Reactant of Route 5
Phenpromethamine
Reactant of Route 6
Reactant of Route 6
Phenpromethamine
Customer
Q & A

Q1: What are the potential risks associated with the presence of phenpromethamine in dietary supplements?

A1: Research has shown that phenpromethamine is a potent inhibitor of the cytochrome P450 2D6 enzyme (CYP2D6) []. This enzyme plays a critical role in the metabolism of many commonly prescribed medications. The inhibition of CYP2D6 by phenpromethamine could lead to unexpected drug interactions, altering the concentration of co-administered drugs in the body and potentially causing adverse effects []. Notably, many supplements containing phenpromethamine often contain cocktails of multiple stimulants, the combined effects of which are unknown and potentially dangerous [, ].

Q2: How prevalent is phenpromethamine contamination in dietary supplements marketed for weight loss or athletic performance enhancement?

A2: A study analyzing dietary supplements labeled as containing deterenol found that phenpromethamine was present in a significant portion of these products [, ]. Specifically, phenpromethamine was detected in 14 out of 17 brands analyzed, with quantities per recommended serving size ranging from 1.3 mg to 20 mg [, ]. Furthermore, these supplements often contained mixtures of multiple stimulants, raising concerns about potential synergistic effects and health risks [, ].

Q3: How does the structure of phenpromethamine relate to its potential for abuse?

A3: Phenpromethamine belongs to the phenethylamine class of compounds, which share a common structural backbone []. This class includes various stimulants, some of which are known to have addictive properties. While the specific mechanisms by which phenpromethamine might be abused are not fully elucidated in the provided research, its structural similarity to other abused stimulants raises concerns about its potential for abuse.

Q4: Is there a reliable method to differentiate phenpromethamine from similar compounds?

A4: Yes, researchers have developed a novel method using liquid chromatography coupled with electrospray ionization mass spectrometry to effectively distinguish β-methylphenylethylamines (like phenpromethamine) from their isomeric α-methylphenylethylamine counterparts []. This advancement is crucial for accurately identifying and quantifying phenpromethamine in complex mixtures, such as those found in dietary supplements.

Q5: What research has been conducted on the physicochemical properties of phenpromethamine?

A5: Studies have employed computational chemistry methods to investigate the structure, spectra, and thermodynamic properties of phenpromethamine and related drug molecules []. This research utilized density functional theory calculations to optimize the molecular structures and predict various thermodynamic parameters, such as heat capacity, entropy, enthalpy, and free energy []. Additionally, the studies explored the relationship between temperature and these thermodynamic properties, providing insights into the behavior of phenpromethamine under different conditions [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。